molecular formula C10H9Cl3 B3315256 2-Chloro-4-(2,4-dichlorophenyl)-1-butene CAS No. 951892-55-0

2-Chloro-4-(2,4-dichlorophenyl)-1-butene

Cat. No.: B3315256
CAS No.: 951892-55-0
M. Wt: 235.5 g/mol
InChI Key: JJSBRLRCUOVZSV-UHFFFAOYSA-N
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Description

2-Chloro-4-(2,4-dichlorophenyl)-1-butene is an organic compound that features a butene backbone substituted with chlorine atoms and a dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(2,4-dichlorophenyl)-1-butene typically involves the reaction of 2,4-dichlorophenylacetic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with an appropriate alkene under Friedel-Crafts alkylation conditions to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale Friedel-Crafts alkylation reactions, utilizing catalysts such as aluminum chloride to facilitate the reaction. The process is optimized for yield and purity, ensuring that the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(2,4-dichlorophenyl)-1-butene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include epoxides, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Chloro-4-(2,4-dichlorophenyl)-1-butene has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Chloro-4-(2,4-dichlorophenyl)-1-butene involves its interaction with specific molecular targets, leading to various biological effects. The compound may interact with enzymes or receptors, altering their activity and triggering downstream signaling pathways. These interactions can result in antimicrobial or anticancer effects, depending on the context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-4-(2,4-dichlorophenyl)-1-butene is unique due to its specific substitution pattern and the presence of both chlorine and dichlorophenyl groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

2,4-dichloro-1-(3-chlorobut-3-enyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Cl3/c1-7(11)2-3-8-4-5-9(12)6-10(8)13/h4-6H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJSBRLRCUOVZSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CCC1=C(C=C(C=C1)Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Cl3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901251574
Record name 2,4-Dichloro-1-(3-chloro-3-buten-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901251574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951892-55-0
Record name 2,4-Dichloro-1-(3-chloro-3-buten-1-yl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951892-55-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dichloro-1-(3-chloro-3-buten-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901251574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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